Cas no 2171686-01-2 (3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione)

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione structure
2171686-01-2 structure
Product Name:3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione
CAS No:2171686-01-2
MF:C8H15NO3S2
MW:237.339599847794
CID:6317882
PubChem ID:165764313
Update Time:2025-10-15

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione
    • 2171686-01-2
    • EN300-1647505
    • Inchi: 1S/C8H15NO3S2/c9-7(1-3-13-5-7)8(10)2-4-14(11,12)6-8/h10H,1-6,9H2
    • InChI Key: QJGXDDBVXOCDGE-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)(C1(CSCC1)N)O)(=O)=O

Computed Properties

  • Exact Mass: 237.04933569g/mol
  • Monoisotopic Mass: 237.04933569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 114Ų

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione Pricemore >>

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3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione Related Literature

Additional information on 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione

Introduction to 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione (CAS No. 2171686-01-2)

3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 2171686-01-2, represents a class of thiolane derivatives that exhibit intriguing structural and functional properties. Thiolane scaffolds are known for their versatility in medicinal chemistry, particularly due to their ability to mimic biological thiols and participate in various biochemical interactions. The presence of both amino and hydroxyl functional groups in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is characterized by a six-membered thiolane ring substituted with an amino group at the 3-position and a hydroxyl group at the same position. This arrangement imparts a high degree of steric and electronic complexity, which can be exploited to modulate the compound's biological activity. The thiolane ring itself is a sulfur-containing heterocycle that closely resembles the natural thiol groups found in biological systems, such as cysteine residues in proteins. This structural similarity suggests potential applications in enzyme inhibition, redox signaling, and other biochemical processes.

In recent years, there has been growing interest in thiolane derivatives as pharmacological agents due to their unique chemical properties. The aminothiolan moiety in this compound can serve as a nucleophilic center, enabling it to participate in various coupling reactions with electrophilic substrates. This reactivity makes it a useful building block for constructing more elaborate molecular architectures. Additionally, the hydroxyl group can engage in hydrogen bonding interactions, which are critical for the binding affinity of drug candidates to biological targets.

One of the most compelling aspects of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is its potential role in drug discovery and development. Researchers have been exploring its utility as a precursor for synthesizing novel therapeutic agents targeting various diseases. For instance, studies have shown that thiolane derivatives can exhibit anti-inflammatory, antioxidant, and anticancer properties by interacting with specific biomolecules. The aminothiolan unit's ability to form disulfide bonds has been particularly noteworthy, as disulfide bridges play a crucial role in protein structure and function.

The synthesis of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione presents both challenges and opportunities for synthetic chemists. The construction of the thiolane ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to achieve this goal. Recent advancements in catalytic methods have further streamlined the synthesis of complex thiolane derivatives, making them more accessible for industrial applications.

The pharmacological potential of this compound has been investigated through both computational modeling and experimental studies. Molecular docking simulations have revealed that 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione can interact with several biological targets with high affinity. These interactions are primarily mediated by the amino and hydroxyl groups, which form hydrogen bonds with polar residues on the target proteins. Such interactions could lead to the development of new drugs with improved efficacy and selectivity.

Experimental validation of these computational findings has been conducted using various biochemical assays. Initial results suggest that this compound exhibits promising activity against certain enzymes involved in inflammatory pathways. The ability to modulate these pathways could have therapeutic implications for conditions such as arthritis and autoimmune diseases. Furthermore, the compound's redox-active nature makes it a candidate for developing novel antioxidants that can protect cells from oxidative stress-induced damage.

The versatility of 3-(3-aminothiolan-3-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione extends beyond its direct pharmacological applications. It serves as a valuable scaffold for generating libraries of derivatives through structural modifications. By introducing different substituents at strategic positions within the thiolane ring, researchers can fine-tune the compound's properties to optimize its biological activity. This approach aligns with modern drug discovery strategies that emphasize diversity-oriented synthesis (DOS) to accelerate the identification of lead compounds.

The future prospects for CAS No. 2171686-01-2 are promising given its unique structural features and functional attributes. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging this compound in therapeutic contexts. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its potential. By combining experimental insights with computational modeling, researchers can design more effective interventions against complex diseases.

In conclusion, 3-(3-aminothiolan-3-yl)- ialpha -hydroxy -dione (CAS No.2171686-01-2), represents an exciting advancement in pharmaceutical chemistry with significant implications for drug development.
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